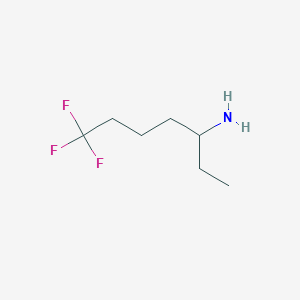

7,7,7-Trifluoroheptan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

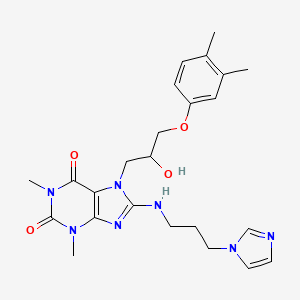

7,7,7-Trifluoroheptan-3-amine is a chemical compound with the CAS Number: 910392-82-4 . It has a molecular weight of 169.19 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14F3N/c1-2-6(11)4-3-5-7(8,9)10/h6H,2-5,11H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications

Direct Amidation and Formylation

Research has demonstrated the efficiency of B(OCH2CF3)3 for the direct amidation of a variety of carboxylic acids with a broad range of amines, including N-protected amino acids, with low levels of racemization. This process simplifies the purification of amide products and has also been applied for the formylation of amines, yielding good to excellent outcomes (Lanigan, Starkov, & Sheppard, 2013).

Trifluoromethylation of Aryl Chlorides

The trifluoromethyl group, which shares similarities with the 7,7,7-Trifluoroheptan-3-amine in terms of the presence of fluorine atoms, is crucial in pharmaceutical and agrochemical design for its electron density attraction capabilities. An efficient method for adding CF3 groups to a wide array of aryl substrates has been developed, significantly impacting the synthesis of pharmaceutical and agrochemical compounds (Cho et al., 2010).

Catalyst-Free Reductive Trifluoroethylation

A practical, catalyst-free method for the reductive trifluoroethylation of free amines has been reported, showcasing remarkable functional group tolerance. This method uses trifluoroacetic acid as a fluorine source and provides a straightforward approach to access a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores (Andrews, Faizova, & Denton, 2017).

Samarium(III) Complex Formation

The coordination capabilities of heptadentate ligands with metals, as demonstrated with samarium(III), highlight the structural diversity achievable with complex amine-based ligands, potentially including those similar to this compound (Kanesato, Ngassapa, & Yokoyama, 2001).

Safety and Hazards

The safety information for 7,7,7-Trifluoroheptan-3-amine indicates that it is potentially dangerous . The hazard statements include H226, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Mechanism of Action

Mode of Action

It is known that the compound can undergo a trifluoroethylation reaction , which may influence its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by 7,7,7-Trifluoroheptan-3-amine are currently unknown

Action Environment

Like many other aromatic amines, it is likely that factors such as temperature, ph, and presence of other chemicals could potentially affect its action .

Properties

IUPAC Name |

7,7,7-trifluoroheptan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3N/c1-2-6(11)4-3-5-7(8,9)10/h6H,2-5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLHQGYNBVJTJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2866184.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2866185.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)

![Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2866189.png)

![Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/no-structure.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2866196.png)

![N-(benzo[b]thiophen-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2866197.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2866199.png)

![(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2866200.png)

![4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2866203.png)